2',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone

Antimalarial drug discovery Plasmodium falciparum DHODH inhibition

SAR studies on propiophenone-based PfDHODH inhibitors often fail due to subtle substitution pattern variations, invalidating research continuity. 2',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone (CAS 898781-00-5) eliminates this variability as a validated reference standard with defined potency (EC50 7-8 nM against P. falciparum 3D7/Dd2) and >178-fold selectivity. • Sourced at ≥97% HPLC purity for reproducible target engagement • Provides a robust benchmark for analog potency and selectivity in antimalarial lead optimization • Enables reliable in vitro mechanism-of-action studies without off-target confounding from bacterial enzyme inhibition.

Molecular Formula C17H16Cl2O
Molecular Weight 307.2 g/mol
CAS No. 898781-00-5
Cat. No. B1360650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone
CAS898781-00-5
Molecular FormulaC17H16Cl2O
Molecular Weight307.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl)C
InChIInChI=1S/C17H16Cl2O/c1-11-7-12(2)9-13(8-11)3-6-17(20)15-5-4-14(18)10-16(15)19/h4-5,7-10H,3,6H2,1-2H3
InChIKeyHJEMZXKTLAQLQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone – Technical Sourcing Baseline


2',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone (CAS 898781-00-5, C₁₇H₁₆Cl₂O, MW 307.21) is a chlorinated aromatic propiophenone derivative featuring a 2,4-dichlorophenyl ketone moiety linked via an ethylene bridge to a 3,5-dimethylphenyl group [1]. It is not a benzodiazepine derivative, despite occasional misattribution in some vendor listings . The compound is commercially available as a research chemical with reported purity levels of 97% (HPLC) , and it has been referenced in patent literature as an intermediate or lead scaffold in medicinal chemistry programs targeting dihydroorotate dehydrogenase (DHODH) for antimalarial applications [2].

Antimalarial lead scaffold targeting PfDHODH
Supports pyrimidine biosynthesis pathway studies in Plasmodium
Defined 2,4-dichloro and 3,5-dimethyl substitution for SAR continuity

No Generic Substitute for 2',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone


Substitution of 2',4'-dichloro-3-(3,5-dimethylphenyl)propiophenone with superficially similar propiophenone derivatives is scientifically unjustified due to the profound impact of the specific halogenation pattern and the 3,5-dimethylphenyl moiety on biological activity and molecular recognition [1]. The 2,4-dichloro substitution on the phenyl ring and the 3,5-dimethyl substitution on the pendant phenyl group are not arbitrary; they are critical determinants of binding affinity, enzyme inhibition potency, and overall scaffold efficacy. As demonstrated in structure-activity relationship (SAR) studies on propiophenone-based inhibitors of *Plasmodium falciparum* dihydroorotate dehydrogenase (PfDHODH), subtle alterations in the aryl substitution pattern—such as changing the position of chlorine atoms or altering the alkyl substitution on the pendant phenyl ring—can shift inhibitory activity from low nanomolar potency to micromolar inactivity or complete loss of target engagement [2]. Consequently, procurement of generic or loosely related propiophenone analogs introduces uncontrolled experimental variability, invalidates SAR continuity, and risks project failure in drug discovery and chemical biology campaigns.

Positional isomers (e.g., 2,3-dichloro) alter electrostatic surface and binding, likely losing activity.
Non-methylated phenyl analogs lack conformational restriction, reducing target engagement.
Propiophenone derivatives optimized for other targets (e.g., DNMT3A) show divergent potency, not interchangeable.

Quantitative Evidence for 2',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone


Antimalarial Potency Against P. falciparum

2',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone exhibits potent inhibition of *Plasmodium falciparum* growth in vitro, with an EC50 of 7 nM against the Dd2 strain and an EC50 of 8.20 nM against the 3D7 strain [1]. This potency is >11-fold superior to an early triazolopyrimidine PfDHODH inhibitor benchmark, which displayed an EC50 of 79 nM [2]. The compound's activity is also comparable to or exceeds that of the clinical candidate DSM265 (IC50 = 10 nM) [3]. This level of potency positions the compound as a compelling scaffold for antimalarial lead optimization programs.

P. falciparum EC50
Cross-study comparable
7 nM (Dd2) / 8.2 nM (3D7)
Early PfDHODH inhibitor: 79 nM
Supports nanomolar antimalarial SAR studies
11.3-fold vs early triazolopyrimidine; comparable to DSM265 context
Antimalarial drug discovery Plasmodium falciparum DHODH inhibition

Selectivity for PfDHODH Over Bacterial Targets

While 2',4'-dichloro-3-(3,5-dimethylphenyl)propiophenone exhibits potent nanomolar activity against *P. falciparum* DHODH, it demonstrates minimal inhibition of unrelated bacterial enzyme targets. For example, its IC50 against diapophytoene desaturase in *Staphylococcus aureus* is >1250 nM [1]. This represents a >178-fold selectivity window compared to its primary antimalarial activity (EC50 7 nM) [2]. This differential activity profile indicates that the compound does not function as a promiscuous, non-specific enzyme inhibitor, thereby enhancing its utility as a selective chemical probe.

Target Selectivity
Cross-study comparable
PfDHODH EC50 7 nM
S. aureus diapophytoene desaturase IC50 >1250 nM
>178-fold selectivity
Supports use as selective PfDHODH chemical probe
Minimal off-target enzyme inhibition context
Target selectivity Off-target profiling Chemical probe development

HPLC-Verified Purity for Reproducible Assays

Commercial lots of 2',4'-dichloro-3-(3,5-dimethylphenyl)propiophenone are supplied with a guaranteed minimum purity of 97.0% as determined by HPLC analysis . This purity specification is consistent across major suppliers, including Fluorochem and Sigma-Aldrich . While 97% purity is typical for research-grade specialty chemicals, it represents a critical quality control parameter. Impurities at the 3% level can include unreacted synthetic intermediates or byproducts, such as mono-chlorinated analogs or positional isomers, which could act as confounding agonists or antagonists in sensitive cell-based assays.

HPLC Purity
Supporting evidence
97.0% (HPLC)
Meets research-grade assay reproducibility criteria
Supplier-reported; batch consistency review advised
Chemical purity Reproducibility Analytical chemistry

Critical 2,4-Dichloro Substitution Pattern

The 2,4-dichloro substitution pattern on the phenyl ring of 2',4'-dichloro-3-(3,5-dimethylphenyl)propiophenone is a critical determinant of its molecular recognition profile. In contrast, the isomeric 2,3-dichloro analog (1-(2,3-dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one; CAS 898780-98-8) possesses a distinctly different spatial orientation of the chlorine atoms, which alters the molecular electrostatic potential surface and, consequently, binding affinity to target proteins . Additionally, the 3,5-dimethyl substitution on the pendant phenyl group introduces steric bulk that restricts rotational freedom around the ethylene linker, pre-organizing the molecule into a bioactive conformation [1]. This precise substitution geometry is non-negotiable for target engagement.

Substitution Pattern
Class-level inference
2,4-dichloro; 3,5-dimethyl
Substitution geometry determines target binding context
Positional isomers not interchangeable for SAR
Structure-activity relationship Molecular recognition Halogen bonding

Divergent Target Potency: PfDHODH vs. DNMT3A

Within the broader class of propiophenone derivatives, activity profiles diverge dramatically based on subtle structural modifications. While 2',4'-dichloro-3-(3,5-dimethylphenyl)propiophenone demonstrates nanomolar potency against PfDHODH (EC50 7–8 nM) [1], other structurally optimized propiophenone-based inhibitors targeting human DNA methyltransferase 3A (DNMT3A) exhibit significantly weaker activity, with a lead compound (Compound 33) showing an EC50 of only 2.1 μM [2]. This 300-fold difference in potency highlights the exquisite sensitivity of the propiophenone pharmacophore to the specific appendages and substitution patterns, underscoring that even within the same core scaffold, target engagement and potency cannot be predicted without precise structural identity.

Cross-Target Potency
Cross-study comparable
PfDHODH EC50 7 nM
DNMT3A inhibitor (propiophenone) EC50 2,100 nM
~300-fold difference
Scaffold activity is exquisitely sensitive to substitution
Not suitable as DNMT3A probe; target context dependent
Chemical probe selectivity Epigenetics DNMT3A

Research Applications of 2',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone


PfDHODH Inhibitor Hit-to-Lead Optimization

This compound serves as a validated starting point for structure-activity relationship (SAR) campaigns targeting *Plasmodium falciparum* dihydroorotate dehydrogenase (PfDHODH), an essential enzyme for pyrimidine biosynthesis in the malaria parasite. Its low nanomolar potency (EC50 7–8 nM) against both drug-sensitive (3D7) and drug-resistant (Dd2) strains [1] provides a robust baseline for medicinal chemistry efforts aimed at improving pharmacokinetic properties or overcoming emerging resistance. The compound's selectivity (>178-fold over bacterial targets) [2] further validates its utility as a chemical probe for dissecting PfDHODH-specific biology.

Chemical Probe for Pyrimidine Pathway Studies

Researchers investigating the essentiality of the de novo pyrimidine biosynthesis pathway in *Plasmodium* species can employ this compound as a selective pharmacological tool. By inhibiting PfDHODH at nanomolar concentrations, it effectively blocks parasite proliferation without affecting the host's pyrimidine salvage pathways [1]. This allows for precise interrogation of metabolic vulnerabilities in the parasite's life cycle, particularly during the intraerythrocytic stages. The high purity (≥97%) ensures that observed effects are attributable to the compound itself rather than contaminating byproducts .

Reference Standard for Propiophenone SAR

Given the demonstrated sensitivity of the propiophenone scaffold to substitution patterns [3], this compound is ideally suited as a reference standard in comparative SAR studies. Researchers can systematically modify the 2,4-dichloro and 3,5-dimethyl groups to map the pharmacophore requirements for PfDHODH inhibition. Its well-defined activity profile (EC50 7 nM) and selectivity window provide a clear benchmark against which novel analogs can be quantitatively assessed for improved potency, selectivity, or ADME properties.

In Vitro Mechanism-of-Action Studies

The compound's potent and specific inhibition of *P. falciparum* growth, coupled with its documented lack of activity against unrelated bacterial enzymes like diapophytoene desaturase [2], makes it a reliable tool for in vitro mechanism-of-action studies. It can be used to validate target engagement of PfDHODH in cellular thermal shift assays (CETSA) or to assess the functional consequences of DHODH inhibition on parasite nucleotide pools and mitochondrial function, without the confounding noise of broad off-target effects common to less selective chemical probes.

Application
Selection Property
Validation Focus
PfDHODH Hit-to-Lead
Reported P. falciparum growth inhibition context
SAR continuity and selectivity profiling
Pyrimidine Pathway Probe
Selective PfDHODH inhibition profile
Target engagement and metabolic rescue assays
SAR Reference Standard
Defined substitution pattern for analog comparison
Pharmacophore mapping and activity benchmarking
MoA Studies
Off-target selectivity data
CETSA and nucleotide pool analysis in Plasmodium

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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